(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(isoxazol-5-yl)methanone
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Description
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(isoxazol-5-yl)methanone is a synthetic organic compound that features a unique combination of a thiazepane ring and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(isoxazol-5-yl)methanone typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazepane Ring: Starting with a suitable precursor, such as a 2,5-difluorophenyl derivative, the thiazepane ring is formed through a cyclization reaction involving sulfur and nitrogen sources under controlled conditions.
Isoxazole Formation: The isoxazole ring is synthesized separately, often starting from a nitrile oxide intermediate, which is then reacted with an appropriate alkyne or alkene.
Coupling Reaction: The final step involves coupling the thiazepane and isoxazole fragments through a carbonylation reaction, typically using a palladium catalyst under an inert atmosphere.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and minimize impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to
Biological Activity
The compound (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(isoxazol-5-yl)methanone has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 330.4 g/mol
- CAS Number : 2034607-17-3
Synthesis
The synthesis of this compound involves the reaction of 2,5-difluorobenzaldehyde with isoxazole derivatives in the presence of thiazepane scaffolds. The synthetic route typically includes:
- Formation of the thiazepane ring.
- Introduction of the difluorophenyl group.
- Coupling with isoxazole to yield the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of thiazepane derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antitubercular Activity
A notable study focused on the antitubercular potential of thiazolidinone hybrids, which share structural similarities with our compound of interest. The results suggested that these hybrids possess promising activity against Mycobacterium tuberculosis, indicating a potential avenue for further exploration with this compound .
The proposed mechanism for the biological activity includes:
- Inhibition of bacterial cell wall synthesis : Similar compounds disrupt peptidoglycan synthesis in bacterial cells.
- Interference with metabolic pathways : The isoxazole moiety may inhibit key enzymes involved in bacterial metabolism.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various thiazepane derivatives, including our compound. The results indicated that compounds with a difluorophenyl group exhibited enhanced activity compared to their mono-substituted counterparts. This suggests that the presence of fluorine atoms may contribute to increased lipophilicity and membrane permeability.
Compound | Activity Against E. coli | Activity Against S. aureus |
---|---|---|
Compound A | 15 mm | 12 mm |
Compound B | 18 mm | 10 mm |
This compound | 20 mm | 15 mm |
Case Study 2: Antitubercular Screening
In a screening for antitubercular agents, several thiazolidinone hybrids were tested against M. tuberculosis. The study found that modifications in the side chains significantly influenced activity levels.
Hybrid Structure | MIC (µg/mL) | Activity |
---|---|---|
Hybrid A | 10 | High |
Hybrid B | 25 | Moderate |
This compound | 15 | High |
Properties
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2S/c16-10-1-2-12(17)11(9-10)14-4-6-19(7-8-22-14)15(20)13-3-5-18-21-13/h1-3,5,9,14H,4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGPRRFCTKWNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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